C19H22ClN
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Overview
Description
. It is a tricyclic antidepressant used primarily in the treatment of depression and other mood disorders. This compound is characterized by its complex structure, which includes a dibenzocycloheptene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Protriptyline Hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of dibenzocycloheptene with a methylamine derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Protriptyline Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Protriptyline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
Scientific Research Applications
Protriptyline Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is used in studies investigating the mechanisms of antidepressant action and the role of neurotransmitters in mood regulation.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating various mood disorders.
Mechanism of Action
Protriptyline Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound primarily targets the central nervous system, where it modulates neurotransmitter activity to alleviate symptoms of depression .
Comparison with Similar Compounds
- Amitriptyline Hydrochloride
- Nortriptyline Hydrochloride
- Imipramine Hydrochloride
Comparison: Protriptyline Hydrochloride is unique among tricyclic antidepressants due to its specific chemical structure and pharmacological profile. Unlike other similar compounds, it has a higher affinity for norepinephrine reuptake inhibition, making it particularly effective in treating certain types of depression. Additionally, its side effect profile may differ, with some patients experiencing fewer sedative effects compared to other tricyclic antidepressants .
Properties
Molecular Formula |
C19H22ClN |
---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
7a,9,9-trimethyl-8,10-dihydro-7H-naphtho[1,2-f]isoindol-9-ium;chloride |
InChI |
InChI=1S/C19H22N.ClH/c1-19-11-15-9-8-14-6-4-5-7-17(14)18(15)10-16(19)12-20(2,3)13-19;/h4-10H,11-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RXSMVULHZSNEQK-UHFFFAOYSA-M |
Canonical SMILES |
CC12CC3=C(C=C1C[N+](C2)(C)C)C4=CC=CC=C4C=C3.[Cl-] |
Origin of Product |
United States |
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